(2S)-1-aminopropane-2-sulfonamidehydrochloride
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Overview
Description
(2S)-1-aminopropane-2-sulfonamidehydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a sulfonamide group, and a hydrochloride salt. Its stereochemistry is defined by the (2S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-aminopropane-2-sulfonamidehydrochloride typically involves the reaction of 2-amino-1-propanol with sulfonamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified through crystallization or other separation techniques to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-aminopropane-2-sulfonamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or sulfonamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
(2S)-1-aminopropane-2-sulfonamidehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-1-aminopropane-2-sulfonamidehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfoxide: A widely used solvent with similar sulfonamide functionality.
Asparagine: An amino acid with a similar amino group but different overall structure.
Uniqueness
(2S)-1-aminopropane-2-sulfonamidehydrochloride is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C3H11ClN2O2S |
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Molecular Weight |
174.65 g/mol |
IUPAC Name |
(2S)-1-aminopropane-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C3H10N2O2S.ClH/c1-3(2-4)8(5,6)7;/h3H,2,4H2,1H3,(H2,5,6,7);1H/t3-;/m0./s1 |
InChI Key |
AVBIKLXDQUBZLP-DFWYDOINSA-N |
Isomeric SMILES |
C[C@@H](CN)S(=O)(=O)N.Cl |
Canonical SMILES |
CC(CN)S(=O)(=O)N.Cl |
Origin of Product |
United States |
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